5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide is a complex organic compound with a unique structure that combines a brominated furan ring, a benzoxazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of furan-2-carboxylic acid to obtain 5-bromo-furan-2-carboxylic acid. This intermediate is then coupled with an amine derivative of 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted furan derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide stands out due to its combination of a brominated furan ring and a benzoxazole moiety. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17BrN2O3 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H17BrN2O3/c1-11-9-12(2)19-16(10-11)24-21(27-19)14-5-4-6-15(13(14)3)23-20(25)17-7-8-18(22)26-17/h4-10H,1-3H3,(H,23,25) |
InChI Key |
PABSXRPWBITLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(O4)Br)C)C |
Origin of Product |
United States |
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